Cas no 1311315-38-4 (1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride)

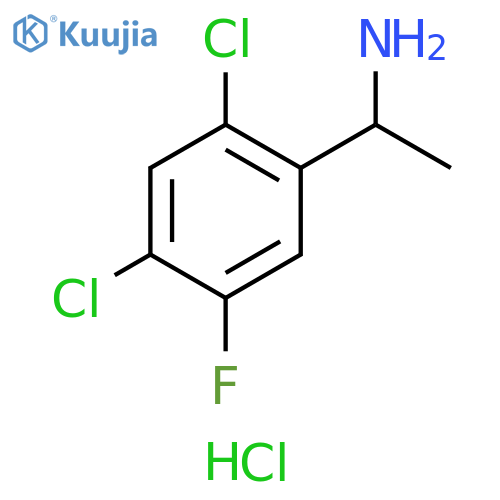

1311315-38-4 structure

商品名:1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride

CAS番号:1311315-38-4

MF:C8H9Cl3FN

メガワット:244.521162748337

CID:4587671

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride

-

- インチ: 1S/C8H8Cl2FN.ClH/c1-4(12)5-2-8(11)7(10)3-6(5)9;/h2-4H,12H2,1H3;1H

- InChIKey: OPFAKCCCEVMAOR-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(F)C(Cl)=CC=1Cl)(N)C.Cl

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM406833-500mg |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95%+ | 500mg |

$*** | 2023-03-29 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070295-5g |

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 5g |

¥4672.0 | 2023-04-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070295-1g |

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 1g |

¥2696.0 | 2023-04-03 | |

| Enamine | EN300-74319-0.1g |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 0.1g |

$42.0 | 2023-02-12 | |

| Enamine | EN300-74319-1.0g |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 1.0g |

$120.0 | 2023-02-12 | |

| 1PlusChem | 1P01AHTA-5g |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 5g |

$507.00 | 2023-12-22 | |

| A2B Chem LLC | AV68462-1g |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 1g |

$162.00 | 2024-04-20 | |

| Aaron | AR01AI1M-2.5g |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 2.5g |

$314.00 | 2023-12-16 | |

| Aaron | AR01AI1M-10g |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 10g |

$850.00 | 2023-12-16 | |

| A2B Chem LLC | AV68462-250mg |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride |

1311315-38-4 | 95% | 250mg |

$98.00 | 2024-04-20 |

1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

1311315-38-4 (1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量